CNS‑Favorable Lipophilicity Window: XLogP3 3.1 vs. Phenylsulfonyl Analog XLogP ~7.8
The target compound exhibits a calculated XLogP3 of 3.1, which falls within the established optimal range (1–4) for CNS drug candidates [1]. In contrast, the phenylsulfonyl analog methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate (CAS 1448045-53-1) has a calculated XLogP of approximately 7.8, placing it far outside the CNS‑favorable window and predicting poor aqueous solubility and high plasma protein binding [2]. The 4.7‑unit difference in XLogP translates to approximately a 50,000‑fold difference in octanol‑water partition coefficient.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 [1] |
| Comparator Or Baseline | Methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate (CAS 1448045-53-1): XLogP ≈ 7.76 [2] |
| Quantified Difference | ΔXLogP ≈ 4.7 (target 50,000× more hydrophilic; CNS‑favorable vs. CNS‑unfavorable) |
| Conditions | Computed values using PubChem XLogP3 algorithm; baseline CNS drug-likeness range of XLogP 1–4 per literature consensus |
Why This Matters
For CNS‑targeted screening campaigns, the target compound's XLogP of 3.1 avoids the excessive lipophilicity that causes promiscuous binding, poor solubility, and rapid metabolic clearance, giving it a clear procurement advantage over the sulfonyl analog.
- [1] Kuujia.com. CAS No. 1705229-67-9: Computed Properties (XLogP3 = 3.1). Accessed May 2026. View Source
- [2] PrenDB Database. Methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: LogP = 7.76. University of Marburg. View Source
